molecular formula C8H18ClN3O B2732681 N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 1032757-34-8

N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No.: B2732681
CAS No.: 1032757-34-8
M. Wt: 207.7
InChI Key: DVPMJZYEOJEPGG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C8H18ClN3O. It is a derivative of piperazine and is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from N,N-Dimethylacetamide and Piperazine: The compound can be synthesized by reacting N,N-dimethylacetamide with piperazine in the presence of a suitable catalyst.

    Industrial Production Methods: Industrially, the compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The pathways involved include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .

Comparison with Similar Compounds

Uniqueness:

    N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)7-11-5-3-9-4-6-11;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPMJZYEOJEPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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